Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]
Brand Name: Vulcanchem
CAS No.:
VCID: VC18412226
InChI: InChI=1S/C7H11NO/c1-2-7(1)3-6-8-4-5(7)9-6/h5-6,8H,1-4H2
SMILES:
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]

CAS No.:

Cat. No.: VC18412226

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] -

Specification

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name spiro[7-oxa-2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]
Standard InChI InChI=1S/C7H11NO/c1-2-7(1)3-6-8-4-5(7)9-6/h5-6,8H,1-4H2
Standard InChI Key BSSFSDOTNQZMNP-UHFFFAOYSA-N
Canonical SMILES C1CC12CC3NCC2O3

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The compound’s structure comprises two interconnected ring systems:

  • A cyclopropane ring, a three-membered hydrocarbon ring with significant angle strain due to its 60° bond angles.

  • A 7-oxa-2-azabicyclo[2.2.1]heptane system, a norbornane-derived framework containing both nitrogen and oxygen heteroatoms.

The spiro junction occurs at the cyclopropane’s carbon atom and the bicyclic system’s fifth position, creating a rigid, three-dimensional geometry. The canonical SMILES representation C1CC12CC3NCC2O3\text{C1CC12CC3NCC2O3} underscores this connectivity.

Stereochemical Considerations

X-ray crystallography data for this specific compound are unavailable, but analogous spirocyclic systems exhibit restricted rotation around the spiro center, leading to distinct stereoisomers. The presence of chiral centers in the bicyclo[2.2.1]heptane moiety (e.g., at the nitrogen and oxygen positions) suggests potential enantiomeric forms, though synthetic routes to isolate these remain undocumented.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H11NO\text{C}_7\text{H}_{11}\text{NO}
Molecular Weight125.17 g/mol
IUPAC Namespiro[7-oxa-2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]
Canonical SMILESC1CC12CC3NCC2O3
InChIKeyBSSFSDOTNQZMNP-UHFFFAOYSA-N

Synthesis and Optimization Strategies

General Methodologies

Synthesis of spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane] involves multi-step protocols to assemble the strained cyclopropane and heterobicyclic components. While detailed procedures are scarce, analogous spirocyclic syntheses often employ:

  • Ring-closing metathesis to form the cyclopropane.

  • Mannich-type reactions to introduce nitrogen into the bicyclic framework.

  • Acid-catalyzed cyclization to merge the two ring systems .

Reaction parameters such as temperature (often 50–100°C), solvent polarity, and catalyst choice (e.g., cesium carbonate for deprotonation ) critically influence yield and purity.

Challenges and Mitigation

  • Cyclopropane Stability: The compound’s cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Synthetic protocols must use mild reagents and inert atmospheres to preserve integrity .

  • Regioselectivity: Competing pathways during bicyclo[2.2.1]heptane formation necessitate precise stoichiometric control to avoid byproducts .

Table 2: Representative Synthesis Conditions

ParameterTypical RangeSource
Temperature50–80°C
CatalystCs2_2CO3_3, Pd/C
SolventTHF, DCM
Reaction Time12–24 hours

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s calculated log PP (0.38) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental solubility in water is ~13.9 mg/mL, classifying it as "very soluble," though this may vary with stereochemistry .

Metabolic Stability

In silico predictions suggest high gastrointestinal absorption but poor blood-brain barrier (BBB) penetration due to polar heteroatoms . This contrasts with its reported neurological applications, implying prodrug strategies or transporter-mediated uptake may be required.

Biological Activity and Mechanistic Insights

Neurological Targets

Preliminary studies posit activity at dopamine D2_2 and serotonin 5-HT2A_{2A} receptors, aligning with its structural resemblance to atypical antipsychotics. The rigid spiro architecture may enhance receptor binding selectivity by reducing conformational flexibility.

Applications and Future Directions

Drug Discovery

The compound serves as a scaffold for CNS drug candidates, with derivatization strategies focusing on:

  • N-alkylation to modulate receptor affinity .

  • Cyclopropane functionalization to tune metabolic stability.

Material Science

Its strained ring system could inspire novel polymers or catalysts, though this remains speculative without experimental data.

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